2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1-ethyl-5-phenylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-2-20-15(14-8-4-3-5-9-14)12-18-17(20)22-13-16(21)19-10-6-7-11-19/h3-5,8-9,12H,2,6-7,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTZTVHGJDJGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, identified by its CAS number 1207025-19-1, is a synthetic compound that incorporates an imidazole ring and a pyrrolidine moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 315.4 g/mol. The compound features a thioether linkage that may enhance its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3OS |
| Molecular Weight | 315.4 g/mol |
| CAS Number | 1207025-19-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can chelate metal ions in enzyme active sites, potentially inhibiting enzymatic activity. Additionally, the pyrrolidine structure may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The imidazole moiety can bind to metal ions in active sites.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors.
- Cell Cycle Interference : Similar compounds have shown the ability to disrupt microtubule dynamics, leading to cell cycle arrest.
Biological Activity and Applications
Research has indicated various potential applications for this compound in medicinal chemistry:
Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cells due to their ability to induce apoptosis through mitochondrial pathways.
Antimicrobial Properties : Some derivatives have demonstrated promising antimicrobial activity, making them candidates for further development as antibiotics.
Neuroprotective Effects : The pyrrolidine component may confer neuroprotective properties, as seen in related compounds that modulate neurotransmitter systems.
Case Studies
Several studies have explored the biological effects of related compounds:
- Antitumor Activity : A study on thiazole-bearing molecules revealed significant anticancer properties linked to structural features similar to those found in this compound. Compounds were tested against various cancer cell lines, showing IC50 values less than standard treatments like doxorubicin .
- Mechanistic Insights : Research on structurally related compounds has shown that they can disrupt microtubule dynamics and induce apoptosis through activation of JNK signaling pathways . This suggests that this compound may share similar mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolidin-2-one Derivatives (5a–h)
Structure : 4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-phenylpyrrolidin-2-one derivatives (e.g., 5a ) .
Key Features :
- Core: Pyrrolidin-2-one (cyclic amide) instead of ethanone.
- Substituents : Benzoimidazole and thiazole rings; naphthalene group.
- Synthesis: Cyclocondensation of amines with aldehydes, followed by recrystallization (60% yield for 5a) . Comparison: The absence of a thioether bridge and the inclusion of a thiazole ring differentiate these compounds. The cyclic amide (pyrrolidin-2-one) may confer rigidity compared to the ethanone-pyrrolidine flexibility in the target compound.
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives (22–28)
Structure: Ethanone linked to tetrazole and piperidine rings . Key Features:
- Core: Ethanone with tetrazole (N-rich heterocycle) and piperidine.
- Synthesis: Sequential reactions involving aryl anilines, sodium azide, chloroacetyl chloride, and piperidine. Comparison: The tetrazole ring enhances metabolic stability compared to imidazole. The piperidine substituent (vs.
Nitroimidazole-Based Ethanols (TDAE Synthesized)
Structure: 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols . Key Features:
- Core: Nitroimidazole linked to ethanol and aryl groups.
- Synthesis: TDAE-mediated reactions with α-carbonyl esters. The ethanol moiety introduces polarity absent in the sulfur-linked ethanone target compound .
Table 1: Comparative Data for Selected Analogs
Key Observations:
- Thioether vs. Ether/Oxygen Bridges : The thioether in the target compound may improve lipophilicity compared to oxygen-linked analogs, enhancing membrane permeability.
- Heterocyclic Diversity : Imidazole (target) vs. tetrazole (22–28) vs. thiazole (5a–h) alters electronic properties and hydrogen-bonding capacity.
- Pyrrolidine vs. Piperidine: Pyrrolidine’s smaller ring size (5-membered vs.
Q & A
Basic: What are the typical synthetic routes for 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Imidazole Core Formation : Condensation of ethylamine and phenyl-substituted aldehydes to form the 1-ethyl-5-phenylimidazole ring.
Thiolation : Introduction of the thiol group via nucleophilic substitution using sulfur-containing reagents (e.g., thiourea or Lawesson’s reagent) .
Ketone Functionalization : Coupling the thiolated imidazole with 1-(pyrrolidin-1-yl)ethanone using a base (e.g., triethylamine) in polar aprotic solvents like DMF .
Key reagents include oxidizing agents (e.g., H₂O₂) for sulfur stabilization and catalysts like p-toluenesulfonic acid for imine formation .
Basic: Which spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regiochemistry of the imidazole and pyrrolidine rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O at ~1700 cm⁻¹, C-S at ~600 cm⁻¹) .
- HPLC : Purity assessment (>95%) and quantification of byproducts . Cross-validation with elemental analysis ensures structural integrity .
Advanced: How can researchers optimize the yield of this compound during synthesis?
Methodological Answer:
Optimization strategies include:
- Temperature Control : Maintaining 60–80°C during thiolation to prevent side reactions .
- Catalyst Selection : Using Pd/C or CuI for coupling steps to enhance reaction efficiency .
- Solvent Optimization : Polar solvents (e.g., acetonitrile) improve solubility of intermediates .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate high-purity product . Reaction monitoring via TLC ensures stepwise completion .
Advanced: What strategies address contradictions in reported biological activities of this compound?
Methodological Answer:
To resolve discrepancies:
Comparative Assays : Test the compound against structurally related analogs (e.g., p-tolyl vs. phenyl derivatives) to isolate activity-contributing moieties .
Target-Specific Screening : Use enzyme inhibition assays (e.g., kinase or protease panels) to identify primary targets .
Metabolic Stability Studies : Evaluate cytochrome P450 interactions to rule out off-target effects .
Data Cross-Referencing : Compare results with PubChem bioactivity data and crystallographic binding modes (e.g., docking studies for steric/electronic complementarity) .
Basic: What are the key structural features influencing the reactivity of this compound?
Methodological Answer:
- Imidazole Ring : Aromatic π-system enables electrophilic substitution (e.g., halogenation) at the 4-position .
- Thioether Linkage : Susceptible to oxidation (forming sulfoxides/sulfones) under strong oxidizers like m-CPBA .
- Pyrrolidinyl Ketone : The electron-withdrawing ketone group enhances electrophilicity for nucleophilic additions .
- Ethyl-Phenyl Substitution : Steric hindrance at the 1-position directs regioselectivity in substitution reactions .
Advanced: How to design experiments to study the compound's interaction with enzymes?
Methodological Answer:
Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses in enzyme active sites (e.g., cytochrome P450 or kinases) .
Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) in real-time .
Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .
Mutagenesis Studies : Modify enzyme residues (e.g., catalytic triad) to validate binding hypotheses .
Basic: What computational methods predict the compound’s physicochemical properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond lengths/angles, HOMO-LUMO gaps, and electrostatic potential maps .
- LogP Prediction : Use software like ChemAxon to estimate lipophilicity for bioavailability assessment .
- Molecular Dynamics (MD) Simulations : Analyze solvation effects and conformational stability in aqueous environments .
Advanced: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Reagent Stoichiometry : Ensure a 1:1.2 molar ratio of thiolated imidazole to pyrrolidinyl ketone to drive the reaction .
- Moisture Control : Use anhydrous solvents and inert gas (N₂/Ar) to prevent hydrolysis of the thioether .
- Catalyst Activation : Pre-activate Pd/C with H₂ to enhance catalytic activity .
- Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., dimerization) and adjust reaction time/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
